molecular formula C19H32O B092779 5beta-Androstan-3beta-ol CAS No. 15360-52-8

5beta-Androstan-3beta-ol

Cat. No. B092779
CAS RN: 15360-52-8
M. Wt: 276.5 g/mol
InChI Key: DJTOLSNIKJIDFF-KYQPOWKGSA-N
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Description

5beta-Androstan-3beta-ol is a compound with the molecular formula C19H32O . It is a major metabolite of testosterone with androgenic activity . The molecular weight of this compound is 276.5 g/mol .


Synthesis Analysis

Although it is currently unknown whether 5beta-Androstan-3beta-ol is produced by cells in or near the paraventricular nucleus (PVN), the fact that mRNAs for the steroid metabolizing enzymes such as 5αR, 3αHSD, 17αHSD, and CYP7b1 are found in the PVN suggests that local synthesis of the hormone may be responsible .


Molecular Structure Analysis

5beta-Androstan-3beta-ol contains a total of 55 bonds, including 23 non-H bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.5 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1. It has a Rotatable Bond Count of 0. The Exact Mass is 276.245315640 g/mol and the Monoisotopic Mass is also 276.245315640 g/mol. The Topological Polar Surface Area is 20.2 Ų and it has a Heavy Atom Count of 20 .

Scientific Research Applications

  • Medical Imaging : A study explored the potential use of substituted 5alpha-androstan-17beta-ols in developing prostate imaging agents. The binding affinity of these compounds to androgen receptors was a focus, with 3beta-Fluoro-5alpha-androstan-17beta-ol showing approximately 5% of the androgenic activity of testosterone propionate in castrated rats (Castonguay et al., 1978).

  • Neuropharmacology : Research on 17beta-Nitro-5alpha-androstan-3alpha-ol and its 3beta-methyl derivative found these neurosteroid analogs to have potent anticonvulsant and anxiolytic activities. These compounds modulate GABA(A) receptors and exhibit bioactivity in seizure models in mice (Runyon et al., 2009).

  • Microbiology and Biochemistry : A study on the biotransformations of steroids by Corynebacteria and other human axillary bacteria reported the conversion of 5,6,16,17-tetradehydro-androstanes, including 5beta-androsta-16-en-3-one, crucial for the formation of malodour (Decréau et al., 2003).

  • Endocrinology : 5alpha-Androstane-3beta, 17beta-diol (3betaAdiol), a metabolite of 5alpha-dihydrotestosterone, has been shown to bind to estrogen receptor (ER)-beta and regulate gene transcription in neuronal cells, suggesting a physiological role beyond traditional androgen pathways (Pak et al., 2005).

  • Cancer Research : Investigations into the androgen metabolite 5alpha-androstane-3beta,17beta-diol have shown its ability to inhibit prostate cancer cell migration via activation of the estrogen receptor beta subtype. This suggests a protective role against prostate cancer invasion and metastasis (Guerini et al., 2005).

Safety And Hazards

Specific safety and hazard information for 5beta-Androstan-3beta-ol is not available in the retrieved resources .

properties

IUPAC Name

(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTOLSNIKJIDFF-KYQPOWKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508135
Record name (3beta,5beta)-Androstan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Androstan-3beta-ol

CAS RN

15360-52-8
Record name (3beta,5beta)-Androstan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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